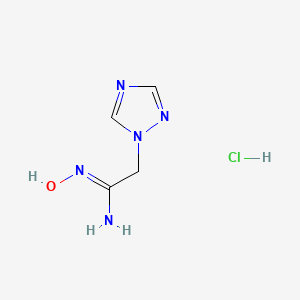
N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride is a chemical compound with the empirical formula C4H7N5O·HCl It is known for its unique structure, which includes a triazole ring and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride typically involves the reaction of 1,2,4-triazole with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, nitroso compounds, and dihydrotriazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound used in various chemical syntheses.
Hydroxylamine Hydrochloride: A precursor in the synthesis of N’-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride.
Dihydrotriazoles: Reduced forms of triazoles with similar chemical properties.
Uniqueness
N’-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride is unique due to its combination of a triazole ring and a hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H8ClN5O |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C4H7N5O.ClH/c5-4(8-10)1-9-3-6-2-7-9;/h2-3,10H,1H2,(H2,5,8);1H |
InChI Key |
GLJLLLOIMJXTCM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NN(C=N1)C/C(=N/O)/N.Cl |
Canonical SMILES |
C1=NN(C=N1)CC(=NO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


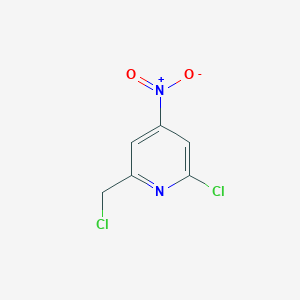

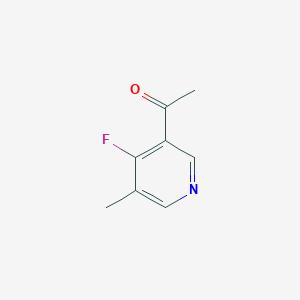
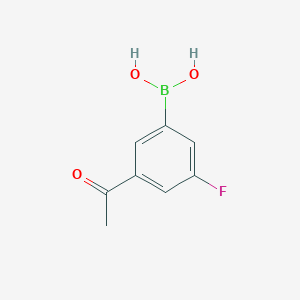
![ethyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B14862908.png)
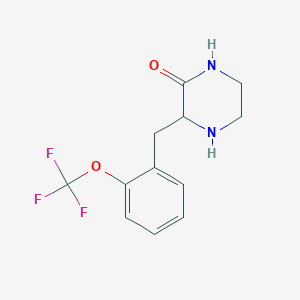

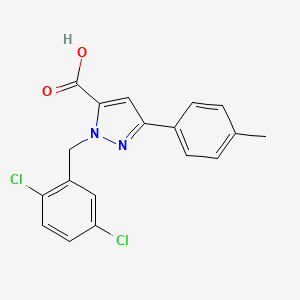
![(1'S,4R,4'R,9'R,10'R,13'S)-2,2,5',5',9'-pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B14862922.png)
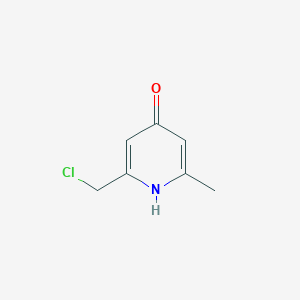

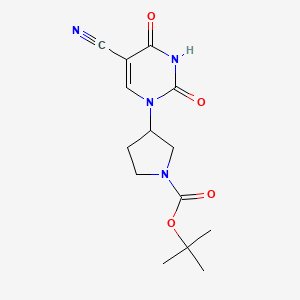
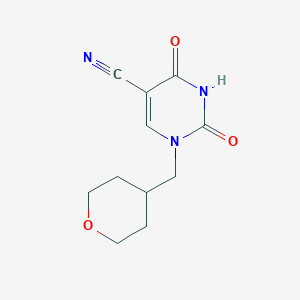
![6,13-dihydroxy-7-methoxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14862963.png)
